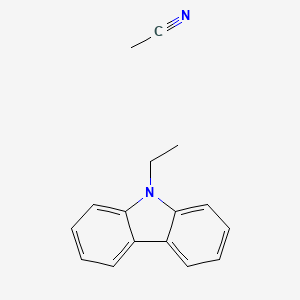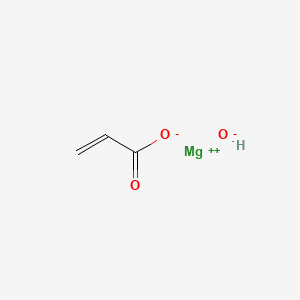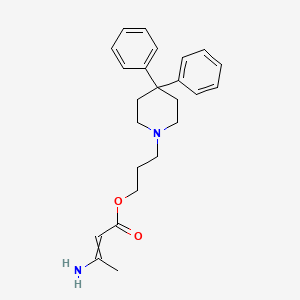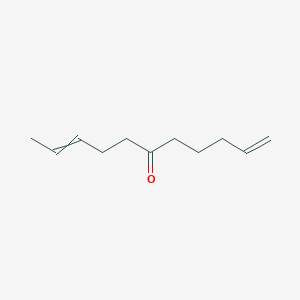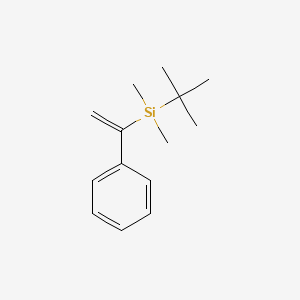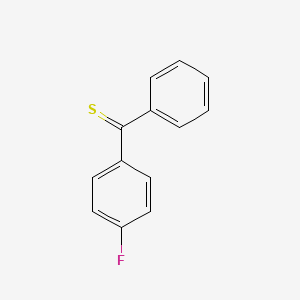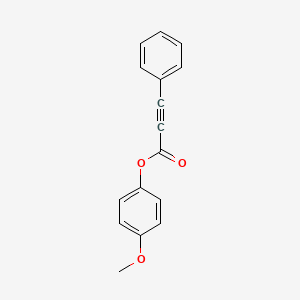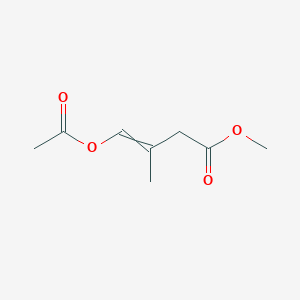
Methyl 4-(acetyloxy)-3-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is an organic compound with the molecular formula C8H12O4 It is characterized by the presence of an ester group and an acetyloxy group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-hydroxy-3-methylbut-3-enoate using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 4-(acetyloxy)-3-methylbut-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-(acetyloxy)-3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester and acetyloxy groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methylbut-3-enoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Methyl 4-(methoxy)-3-methylbut-3-enoate: Contains a methoxy group instead of an acetyloxy group, resulting in different chemical properties.
Uniqueness
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is unique due to the presence of both ester and acetyloxy groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
95411-48-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 4-acetyloxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(4-8(10)11-3)5-12-7(2)9/h5H,4H2,1-3H3 |
InChI Key |
XKFLIASVDWIBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(=O)C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



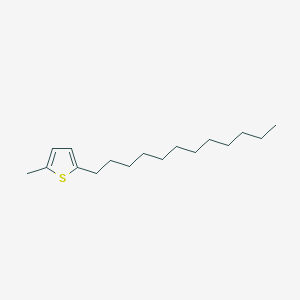
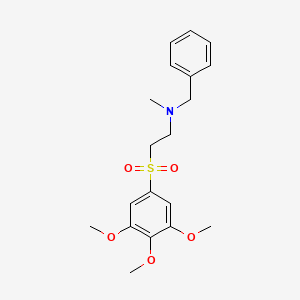

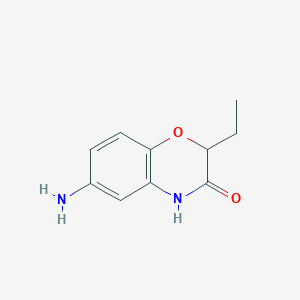
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
